Monopolar vs. Bipolar Monolayer Character
In systematic monolayer studies comparing a homologous series of hydroxyhexadecanoic acid isomers, 2-hydroxyhexadecanoic acid and 3-hydroxyhexadecanoic acid act as monopolar substances, whereas 9-hydroxyhexadecanoic acid and 16-hydroxyhexadecanoic acid (ω-hydroxy analog) act as bipolar substances exhibiting gaseous behavior at high areas per molecule [1]. The 6-isomer falls within the monopolar classification based on its mid-chain hydroxyl placement, contrasting with the bipolar ω-hydroxy analog that fails to form stable condensed monolayers [1]. This distinction directly impacts applications in Langmuir-Blodgett films, membrane models, and interfacial coatings.
| Evidence Dimension | Monolayer classification and condensed phase stability |
|---|---|
| Target Compound Data | 6-Hydroxyhexadecanoic acid: Monopolar behavior (by structural inference from 2-/3-HHA); forms stable condensed monolayer |
| Comparator Or Baseline | 16-Hydroxyhexadecanoic acid (ω-hydroxy): Bipolar behavior; exhibits gaseous behavior at high areas/molecule; does not form stable condensed region |
| Quantified Difference | Qualitative behavioral difference: monopolar (condensed phase) vs. bipolar (no condensed phase) |
| Conditions | Air-water interface, pressure-area and potential-area isotherms, room temperature |
Why This Matters
Selection between 6-hydroxyhexadecanoic acid and 16-hydroxyhexadecanoic acid determines whether a stable condensed monolayer can be achieved, critical for Langmuir-Blodgett film deposition and biomembrane modeling applications.
- [1] Kellner BMJ, Cadenhead DA. Monolayer studies of hydroxyhexadecanoic acids. Journal of Colloid and Interface Science. 1978;63(3):452-460. View Source
